![molecular formula C17H15F3N6 B4818447 4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B4818447.png)

4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

Synthesis Analysis

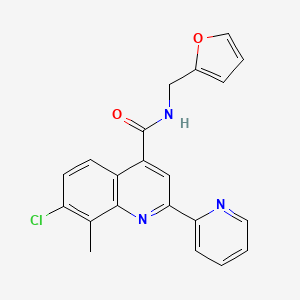

The synthesis of quinazoline derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the complex quinazoline ring system. For instance, substituted quinazoline derivatives can be synthesized through the condensation of aromatic aldehydes with derivatives of quinazoline in the presence of piperidine (Vidule, 2011). Another approach involves microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency, as seen in the preparation of benzimidazoquinolines substituted with piperazine nuclei (Perin et al., 2011).

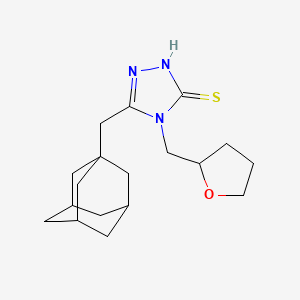

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic quinazoline core, which can be substituted at various positions to modify the compound's properties. Spectroscopic methods such as NMR and IR spectroscopy are commonly used to confirm the structures of synthesized compounds, providing detailed information on the molecular configuration and functional groups (Vidule, 2011).

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to yield compounds with diverse biological activities. These reactions are influenced by the nature of the substituents on the quinazoline ring, which can affect the compound's reactivity and interaction with biological targets (Perin et al., 2011).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties are determined by the compound's molecular structure and can be tailored through chemical modification to enhance the compound's suitability for specific applications (Vidule, 2011).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity and interactions with other molecules, play a significant role in their biological activities. For example, the introduction of piperazine and pyrimidine moieties can enhance the compound's ability to interact with biological targets, leading to potential applications in fields such as fluorescent probes for DNA detection (Perin et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

This compound interacts with its target, the WRN helicase, by binding to its active site, thereby inhibiting its function . The inhibition of WRN helicase leads to an accumulation of DNA damage and replication stress, which can inhibit the proliferation of cancer cells .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . These pathways are crucial for maintaining genomic integrity. When they are disrupted, it can lead to the accumulation of DNA damage and genomic instability .

Result of Action

The result of the action of 4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline is the inhibition of cancer cell proliferation. Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

Propriétés

IUPAC Name |

4-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6/c18-17(19,20)15-23-13-5-2-1-4-12(13)14(24-15)25-8-10-26(11-9-25)16-21-6-3-7-22-16/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLWZUTPWSTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzoate](/img/structure/B4818372.png)

![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4818386.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)

![N-[4-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4818397.png)

![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)

![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B4818449.png)